3-(Carboxymethyl)benzoic acid
Overview
Description
3-(Carboxymethyl)benzoic acid is an organic compound with the molecular formula C₉H₈O₄. It is a derivative of benzoic acid, where a carboxymethyl group is attached to the benzene ring at the third position. This compound is known for its applications in various fields, including organic synthesis and material science.
Synthetic Routes and Reaction Conditions:
Oxidation of Substituted Alkylbenzenes: One common method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO₄).
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The reaction of a Grignard reagent with carbon dioxide (CO₂) followed by protonation yields the carboxylic acid.
Industrial Production Methods:
- Industrial production often involves the large-scale oxidation of substituted alkylbenzenes using KMnO₄ or other oxidizing agents under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, often leading to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group, resulting in the formation of 3-(hydroxymethyl)benzoic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the carboxymethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various electrophiles in the presence of a catalyst such as aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of more complex carboxylic acids.
Reduction: Formation of 3-(hydroxymethyl)benzoic acid.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
3-(Carboxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of luminescent materials and coordination polymers.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)benzoic acid involves its interaction with specific enzymes. For example, prenylated-flavin mononucleotide-dependent decarboxylases facilitate the decarboxylation of unsaturated carboxylic acids through a novel mechanism involving 1,3-dipolar cyclo-addition chemistry . This interaction is crucial for its role in various biochemical processes.
Comparison with Similar Compounds
Benzoic Acid: The parent compound, differing by the absence of the carboxymethyl group.
3-(Hydroxymethyl)benzoic Acid: A reduction product of 3-(Carboxymethyl)benzoic acid.
4-(Carboxymethyl)benzoic Acid: An isomer with the carboxymethyl group at the fourth position.
Uniqueness:
Properties
IUPAC Name |
3-(carboxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUWEXSGZVBMDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296224 | |
Record name | 3-(carboxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2084-13-1 | |
Record name | 2084-13-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(carboxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(carboxymethyl)benzoic acid contribute to the formation of coordination polymers, and what structural features are observed in the resulting network?
A1: this compound (referred to as "L" in the paper) acts as a bridging ligand in the formation of the coordination polymer [ZnL(bbi)0.5(H2O)]n, where "bbi" represents 1,4-bisimidazoleylbutane []. The carboxylate groups of the this compound molecule coordinate to zinc ions, forming a crucial link in the one-dimensional ladder-shaped chains that characterize this particular coordination polymer []. These chains further interact through intramolecular forces to create a two-dimensional supramolecular network [].
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